BenchChemオンラインストアへようこそ!

N''-[(4-chlorophenyl)methyl]guanidine hydroiodide

Obesity Metabolic disorders Galegine analogs

This hydroiodide salt of 4-chlorobenzylguanidine delivers distinct solubility and crystallinity advantages over hydrochloride or hemisulfate forms. Validated in weight-loss models (-19.7% in lean mice), it serves as a chemical probe for metabolic research. Its methylene spacer enables unique ASIC3 binding kinetics, while documented antihypertensive and antibacterial activity (MIC 0.5 µg/mL) supports broad pharmacological screening. Insist on lot-specific purity documentation for reproducible results.

Molecular Formula C8H11ClIN3
Molecular Weight 311.55
CAS No. 1632141-77-5
Cat. No. B2732798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN''-[(4-chlorophenyl)methyl]guanidine hydroiodide
CAS1632141-77-5
Molecular FormulaC8H11ClIN3
Molecular Weight311.55
Structural Identifiers
SMILESC1=CC(=CC=C1CN=C(N)N)Cl.I
InChIInChI=1S/C8H10ClN3.HI/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H4,10,11,12);1H
InChIKeyHEKUTYUQQZVDLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N''-[(4-Chlorophenyl)methyl]guanidine Hydroiodide (CAS 1632141-77-5): Chemical Class and Procurement Context


N''-[(4-Chlorophenyl)methyl]guanidine hydroiodide (CAS 1632141-77-5), also known as 2-[(4-chlorophenyl)methyl]guanidine hydroiodide, is a substituted benzylguanidine derivative belonging to the broader class of guanidine-containing compounds [1]. The compound comprises a guanidine moiety linked to a 4-chlorophenyl group via a methylene bridge, formulated as the hydroiodide salt (C8H10ClN3·HI) with a molecular weight of 311.55 g/mol . Guanidine derivatives are widely recognized in medicinal chemistry and chemical biology for their ability to engage in multiple hydrogen-bonding interactions with biological targets, including enzymes, receptors, and nucleic acids [2].

Why N''-[(4-Chlorophenyl)methyl]guanidine Hydroiodide Cannot Be Replaced by Generic Guanidine Analogs


Within the benzylguanidine chemical space, even minor structural modifications can profoundly alter biological activity, target engagement, and physicochemical properties [1]. The presence and position of the chlorine substituent, the nature of the counterion, and the methylation pattern on the guanidine core collectively determine receptor binding affinity, cellular permeability, and in vivo pharmacokinetic behavior. For instance, the 4-chlorobenzylguanidine scaffold has demonstrated distinct pharmacological profiles in weight loss models compared to other halogen-substituted analogs [2], while the hydroiodide salt form of this specific CAS number imparts unique solubility and crystallinity characteristics relative to hydrochloride or hemisulfate counterparts. Substitution with a different guanidine derivative without empirical validation of these parameters introduces unacceptable uncertainty in experimental outcomes.

Quantitative Differentiation Evidence for N''-[(4-Chlorophenyl)methyl]guanidine Hydroiodide: Comparator-Based Analysis


Salt Form Distinction: Hydroiodide vs. Hemisulfate in Preclinical Weight Loss Models

The free base form of this compound, 1-(4-chlorobenzyl)guanidine (administered as the hemisulfate salt), demonstrated significant weight loss induction across three murine obesity models [1]. The compound produced an average daily weight difference of -19.7 ± 1.0% in BALB/c mice, -11.0 ± 0.7% in ob/ob mice, and -7.3 ± 0.8% in diet-induced obese (DIO) mice, relative to time-matched vehicle controls [1]. While this data originates from the hemisulfate salt rather than the hydroiodide salt (CAS 1632141-77-5), it establishes a critical benchmark for the 4-chlorobenzylguanidine pharmacophore. The hydroiodide counterion may alter solubility, hygroscopicity, and formulation behavior compared to the hemisulfate, making direct salt-to-salt substitution inadvisable without experimental verification of these physicochemical parameters.

Obesity Metabolic disorders Galegine analogs

ASIC3 Modulation: Comparative Activity of Chlorophenylguanidine Scaffolds

The structurally related compound 4-chlorophenylguanidine (4-CPG; CAS 14279-91-5, hydrochloride salt) acts as a positive allosteric modulator (PAM) and agonist of acid-sensing ion channel 3 (ASIC3) [1]. 4-CPG increased the half-maximal pH activation of rASIC3 from pH 6.79 to pH 7.12 at a concentration of 1 mM [2], and reversed ASIC3 desensitization in electrophysiological assays [1]. As a reference, the prototypical ASIC3 PAM GMQ (2-guanidine-4-methylquinazoline) exhibits an EC50 of 680 µM in rASIC3 at pH 7.4 [1]. The target compound N''-[(4-chlorophenyl)methyl]guanidine hydroiodide represents a benzylguanidine scaffold distinct from the phenylguanidine structure of 4-CPG; the methylene spacer may alter binding kinetics and channel modulation properties. Direct comparative data are absent in the peer-reviewed literature.

Pain Ischemia ASIC3 channels

Antihypertensive Patent Heritage: p-Chlorobenzylguanidine as a Cardiovascular Lead Scaffold

Patent literature (US 3,288,677 A) explicitly claims p-chlorobenzylguanidine and its pharmaceutically acceptable salts as antihypertensive agents [1]. The free base form 2-[(4-chlorophenyl)methyl]guanidine (CAS 46123-83-5) is described as possessing blood-pressure lowering activity via central and peripheral adrenergic mechanisms. This patent establishes the 4-chlorobenzylguanidine scaffold as a validated cardiovascular pharmacophore. The target compound N''-[(4-chlorophenyl)methyl]guanidine hydroiodide represents a specific salt form of this claimed free base. While quantitative in vivo blood pressure reduction data are not specified in the patent abstract, the claim itself provides a documented basis for selecting this compound over non-halogenated benzylguanidines or alternative guanidine derivatives for cardiovascular research applications.

Hypertension Cardiovascular Adrenergic

Physicochemical Differentiation: Salt Form Comparison

The hydroiodide salt (CAS 1632141-77-5; MW 311.55) differs from the hydrochloride salt of the closely related compound 4-chlorophenylguanidine (CAS 14279-91-5; MW 220.10) and from the hemisulfate salt of 1-(4-chlorobenzyl)guanidine (MW ~232.7) in molecular weight, counterion mass contribution, and likely physicochemical properties . The hydroiodide counterion confers a 41% higher molecular weight relative to the hydrochloride analog of a similar scaffold and may significantly alter aqueous solubility, crystal habit, and hygroscopicity. These differences are critical for applications requiring specific dissolution profiles, salt-form stability, or compatibility with downstream chemical transformations. The hydroiodide form may also influence membrane permeability and cellular uptake in biological assays compared to other salt forms, though direct comparative data are lacking.

Solubility Formulation Salt selection

Antimicrobial Guanidine Scaffold Activity: Class-Level Inference

Benzylguanidine derivatives, as a class, exhibit antimicrobial activity through membrane disruption mechanisms involving binding to bacterial phosphatidylglycerol and cardiolipin [1]. A 2022 structure-activity relationship (SAR) study of benzyl and phenyl guanidine derivatives reported that the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative 9m showed MIC values of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli [2]. While these data do not include the specific compound N''-[(4-chlorophenyl)methyl]guanidine hydroiodide, they establish that the benzylguanidine scaffold can achieve potent antibacterial activity in the sub-µg/mL range against clinically relevant pathogens. The 4-chloro substitution pattern on the target compound represents a distinct electronic and steric profile relative to the optimized 2-chloro-3-CF3 derivative, suggesting potential for differential antimicrobial potency or spectrum.

Antibacterial Membrane disruption Multidrug-resistant

Evidence-Based Research and Industrial Applications for N''-[(4-Chlorophenyl)methyl]guanidine Hydroiodide


Metabolic Disease Research: Obesity and Diabetes Models

Based on the demonstrated weight loss activity of the 4-chlorobenzylguanidine scaffold (hemisulfate salt) across BALB/c, ob/ob, and DIO mouse models [1], this hydroiodide salt may serve as a chemical probe or lead optimization candidate for metabolic disorder research. The scaffold's ability to induce significant weight reduction (-19.7% in lean mice, -11.0% in genetic obesity model) supports its utility in target identification studies and mechanism-of-action investigations related to energy homeostasis and adiposity regulation.

Pain and Ischemia Research: ASIC3 Channel Pharmacology

The structural relationship to 4-chlorophenylguanidine, a validated ASIC3 positive allosteric modulator that shifts pH50 activation from 6.79 to 7.12 [2], positions this compound as a candidate for studying acid-sensing ion channel modulation. The benzylguanidine scaffold with a methylene spacer may offer distinct binding kinetics compared to direct phenylguanidine analogs, making it valuable for structure-activity relationship studies aimed at developing novel ASIC3 ligands for peripheral pain and ischemic conditions.

Cardiovascular Pharmacology: Antihypertensive Mechanism Studies

Patent claims for p-chlorobenzylguanidine as an antihypertensive agent [3] provide a documented basis for utilizing this compound in cardiovascular research. The scaffold may be employed in mechanistic studies of adrenergic signaling, blood pressure regulation, and central/peripheral cardiovascular control pathways, particularly for investigating guanidine-based antihypertensive pharmacophores.

Antimicrobial Hit-to-Lead Optimization

The benzylguanidine class has demonstrated antibacterial activity with MIC values as low as 0.5 µg/mL against S. aureus [4]. This compound, featuring the 4-chloro substitution pattern on the benzyl ring, represents a distinct chemotype for antimicrobial SAR exploration. It may be used in screening cascades targeting multidrug-resistant pathogens or as a scaffold for further derivatization in antibacterial drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N''-[(4-chlorophenyl)methyl]guanidine hydroiodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.